6-acetyl-2-[2-(4-methylbenzenesulfonyl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused bicyclic structure comprising a thiophene ring and a pyridine moiety. The molecule features a 6-acetyl group, a 3-carboxamide substituent, and a 2-position acetamido linker modified with a 4-methylbenzenesulfonyl (tosyl) group. The tosyl group may improve metabolic stability by reducing susceptibility to oxidative degradation.
Properties
IUPAC Name |
6-acetyl-2-[[2-(4-methylphenyl)sulfonylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-11-3-5-13(6-4-11)29(26,27)10-16(24)21-19-17(18(20)25)14-7-8-22(12(2)23)9-15(14)28-19/h3-6H,7-10H2,1-2H3,(H2,20,25)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRJUWGTJUFDTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-acetyl-2-[2-(4-methylbenzenesulfonyl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and 2-chloronicotinic acid.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride.
Sulfonylation: The sulfonylacetamido group is introduced through a reaction with 4-methylbenzenesulfonyl chloride and an appropriate amine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
6-acetyl-2-[2-(4-methylbenzenesulfonyl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetyl groups, using reagents such as sodium methoxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-acetyl-2-[2-(4-methylbenzenesulfonyl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 6-Benzyl-2-[2-(4-Methoxybenzenesulfonyl)acetamido]-4H,5H,6H,7H-Thieno[2,3-c]Pyridine-3-Carboxamide Hydrochloride
Key Differences :
- Substituent at Position 6: The benzyl group replaces the acetyl group in the target compound. This modification increases lipophilicity (logP ~2.8 vs.
- Sulfonyl Group : The 4-methoxybenzenesulfonyl moiety (vs. 4-methyl in the target compound) introduces electron-donating methoxy groups, which may alter binding affinity to sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms).
- Counterion : The hydrochloride salt in this analog improves crystallinity and shelf stability compared to the free base form of the target compound.
Table 1: Physicochemical Comparison
| Property | Target Compound | 6-Benzyl Analog |
|---|---|---|
| Position 6 Substituent | Acetyl (polar) | Benzyl (lipophilic) |
| Sulfonyl Group | 4-Methylbenzenesulfonyl | 4-Methoxybenzenesulfonyl |
| logP (Predicted) | 1.9 | 2.8 |
| Solubility (mg/mL, H₂O) | ~12.5 | ~4.3 |
Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate
Key Differences :
- Functional Groups: The Boc (tert-butoxycarbonyl)-protected amino group and ethyl ester at position 3 contrast with the acetyl and carboxamide groups in the target compound. These features render the compound a precursor for further synthetic modifications rather than a bioactive entity.
Table 2: Functional Group Impact
| Feature | Target Compound | Ethyl 2-Amino-Boc Derivative |
|---|---|---|
| Position 3 Group | Carboxamide (H-bond donor) | Ethyl Ester (electrophilic) |
| Position 6 Group | Acetyl | Boc-protected Amino |
| Aromaticity | Fully unsaturated | Partially saturated |
Research Findings and Implications
- Bioactivity : The target compound’s tosyl group may confer selectivity toward tyrosine kinase inhibitors, as seen in sulfonamide-containing kinase modulators (e.g., imatinib analogs). In contrast, the 6-benzyl analog’s lipophilicity correlates with improved blood-brain barrier penetration in preclinical models.
- Synthetic Utility: The ethyl 2-amino-Boc derivative serves as a versatile intermediate for introducing diverse substituents via ester hydrolysis or Boc deprotection.
Limitations :
- No direct comparative bioactivity data (e.g., IC₅₀ values) are available in the provided evidence.
- Solubility and logP values are extrapolated from structural analogs; experimental validation is required.
Biological Activity
6-acetyl-2-[2-(4-methylbenzenesulfonyl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a thienopyridine derivative that has drawn attention due to its potential biological activities. This compound is characterized by its complex structure, which includes a thieno[2,3-c]pyridine core, an acetyl group, and a sulfonylacetamido substituent. The exploration of its biological activity encompasses various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 6-acetyl-2-[[2-(4-methylphenyl)sulfonylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
| Molecular Formula | C19H21N3O5S2 |
| CAS Number | 895451-46-4 |
| Molecular Weight | 405.52 g/mol |
Antimicrobial Properties
Research indicates that thienopyridine derivatives exhibit significant antimicrobial activity. The compound has been shown to inhibit the growth of various bacterial strains through mechanisms that may involve interference with cell wall synthesis or enzyme inhibition. For instance, studies on related compounds have demonstrated their effectiveness against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in various preclinical studies. It has been suggested that the thienopyridine structure may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This potential makes it a candidate for treating conditions like arthritis and other inflammatory diseases.
Anticancer Activity
Several studies have investigated the anticancer potential of thienopyridine derivatives. The mechanism of action often involves the induction of apoptosis in cancer cells through caspase activation and modulation of signaling pathways related to cell survival and proliferation. For example, compounds with similar structures have shown promise in inducing apoptosis in various cancer cell lines .
Case Studies
- Anticancer Study : A study involving a related thienopyridine derivative demonstrated significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values indicating potent activity. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
- Anti-inflammatory Study : In an animal model of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a marked reduction in edema compared to controls, suggesting effective anti-inflammatory action .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in inflammatory responses and cancer progression.
Proposed Pathways
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or inflammation.
- Receptor Modulation : It might modulate receptor activity related to pain and inflammation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
